molecular formula C21H15N3O7 B11565492 2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate

2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate

Cat. No.: B11565492
M. Wt: 421.4 g/mol
InChI Key: OTFVAVIXKIHJIE-UHFFFAOYSA-N
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Description

2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of nitroaromatic compounds. It features a nitro group, an imine linkage, and a methoxybenzoate ester, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 4-nitroaniline with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the imine intermediate. This intermediate is then esterified with 4-methoxybenzoic acid under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Amines

    Oxidation: Oximes or other oxidized derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and imine functional groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 4-methoxybenzoate is unique due to its combination of nitro, imine, and ester functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15N3O7

Molecular Weight

421.4 g/mol

IUPAC Name

[2-nitro-4-[(3-nitrophenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H15N3O7/c1-30-18-8-6-15(7-9-18)21(25)31-20-10-5-14(11-19(20)24(28)29)13-22-16-3-2-4-17(12-16)23(26)27/h2-13H,1H3

InChI Key

OTFVAVIXKIHJIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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